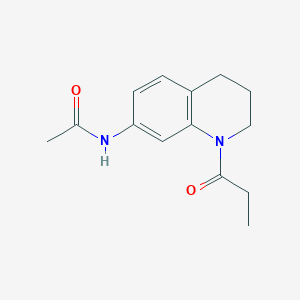

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Description

N-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a tetrahydroquinoline derivative featuring a propanoyl group at the 1-position and an acetamide substituent at the 7-position of the heterocyclic core. propanoyl) . The molecular formula of the acetyl analog is C₁₃H₁₆N₂O₂, suggesting that the propanoyl variant would extend the aliphatic chain, resulting in a formula of C₁₄H₁₈N₂O₂. Such modifications often influence lipophilicity, metabolic stability, and binding affinity in medicinal chemistry contexts.

Properties

IUPAC Name |

N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-3-14(18)16-8-4-5-11-6-7-12(9-13(11)16)15-10(2)17/h6-7,9H,3-5,8H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPSIUHJXAENSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves the acylation of 1,2,3,4-tetrahydroquinoline with propanoyl chloride followed by acetylation. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative disorders and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Key Observations:

Core Modifications: The target compound’s tetrahydroquinoline core is distinct from tetrahydrocarbazole () and triazole-linked systems (). Substitution at the 1-position (propanoyl vs. acetyl) increases alkyl chain length, likely elevating lipophilicity (logP) compared to the acetyl analog .

Synthetic Routes: Triazole-containing analogs () utilize click chemistry (Cu-catalyzed azide-alkyne cycloaddition), whereas tetrahydroquinoline derivatives () employ classical acylation/sulfonylation . The absence of direct synthesis data for the target compound suggests reliance on methods analogous to (e.g., propionylation of 7-amino-THQ).

Functional Group Impact :

- Methanesulfonamide derivatives (e.g., Compound 24, ) exhibit higher melting points (236–237°C) compared to acetamides, likely due to stronger hydrogen bonding from sulfonamide groups .

- The nitro-substituted triazole analog (6b, ) shows distinct NMR shifts (δ 8.61 ppm for aromatic protons) due to electron-withdrawing effects .

Biological Activity

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic compound derived from the tetrahydroquinoline family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential applications in medicine.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 396.49 g/mol

- CAS Number : Not specified in the sources but related compounds have CAS numbers indicating its classification.

The compound features a complex structure that allows it to interact with multiple biological targets. Its unique properties stem from its ability to act as both a cholinesterase inhibitor and an anticancer agent, making it a compound of interest in pharmacological research.

This compound has been primarily studied for its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.

In addition to its neuroprotective effects, this compound exhibits anticancer properties through various mechanisms:

- Induction of Apoptosis : Studies suggest that it can trigger programmed cell death in cancer cells.

- Inhibition of Tumor Growth : It has shown potential in reducing tumor size in experimental models.

Biological Activity Data

The following table summarizes key biological activities and related compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | CHNO | Cholinesterase Inhibition, Anticancer |

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide | CHNO | Anticancer |

| N-cyclohexyl-2-(quinolin-8-yloxy)acetamide | CHNO | Antimicrobial |

Case Studies and Research Findings

-

Cholinesterase Inhibition :

- A study conducted by Chen et al. (2010) demonstrated that this compound effectively inhibits acetylcholinesterase activity in vitro. The IC50 value was determined to be significantly lower than that of standard cholinesterase inhibitors like donepezil.

-

Anticancer Efficacy :

- In a preclinical model involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound showed a dose-dependent reduction in cell viability. At concentrations above 10 µM, it induced apoptosis as evidenced by increased Annexin V staining.

- Further studies indicated that the compound could inhibit the proliferation of various cancer cell lines through modulation of cell cycle regulators.

-

Neuroprotective Effects :

- Research highlighted its potential neuroprotective effects in animal models of Alzheimer's disease. Behavioral tests indicated improved cognitive function in treated animals compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.